Eritoran: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
Eritoran: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eritoran (B66583) (also known as E5564) is a synthetic molecule designed as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] It is a structural analogue of lipid A, the bioactive component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] Developed by Eisai Co., Eritoran was investigated as a therapeutic agent for severe sepsis, a life-threatening condition characterized by a dysregulated systemic inflammatory response to infection.[3] By competitively inhibiting the binding of LPS to the MD-2/TLR4 receptor complex, Eritoran blocks the initiation of the inflammatory cascade, thereby preventing the release of pro-inflammatory cytokines.[4] Although it showed promise in preclinical and early-phase clinical trials, the large-scale Phase III ACCESS trial did not demonstrate a significant reduction in mortality for patients with severe sepsis.[5] This guide provides a detailed overview of Eritoran's chemical structure, a discussion of its synthesis pathway based on established principles for lipid A analogues, and a summary of key experimental data and protocols.
Chemical Structure
Eritoran is a complex synthetic glycolipid. It is a structural analogue of the lipid A from the non-pathogenic bacterium Rhodobacter sphaeroides.[4] Its chemical structure is designed to mimic lipid A, allowing it to bind to the MD-2 co-receptor, but it lacks the ability to induce the conformational change in TLR4 necessary for signal transduction, thus acting as an antagonist.[4]
Systematic (IUPAC) Name: [(2R,3R,4R,5S,6R)-4-Decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphoric acid[3]
Molecular Formula: C₆₆H₁₂₆N₂O₁₉P₂[3]
Molar Mass: 1313.677 g·mol⁻¹[3]
Synthesis Pathway
The precise, industrial-scale synthesis pathway for Eritoran is proprietary to its developer, Eisai Co. However, the general strategies for synthesizing complex lipid A analogues are well-documented in the chemical literature. The synthesis of a molecule as complex as Eritoran involves a multi-step process requiring careful control of stereochemistry and the use of orthogonal protecting groups.
Two primary strategies are generally employed for the synthesis of lipid A and its derivatives:
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Convergent Synthesis: This approach involves the separate synthesis of the two monosaccharide units, which are then coupled to form the disaccharide backbone. Subsequent steps involve the selective attachment of the various acyl chains and the introduction of the phosphate (B84403) groups. This method allows for greater flexibility and is often more efficient for complex, asymmetrically substituted molecules like Eritoran.
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Linear Synthesis: In this strategy, one monosaccharide is used as a starting point, and the second sugar unit is built upon it, followed by the sequential addition of the acyl and phosphate moieties.
Given the complexity and asymmetric nature of Eritoran, a convergent approach is the more likely synthetic strategy. The process would conceptually involve the synthesis of a glycosyl donor (the non-reducing sugar unit) and a glycosyl acceptor (the-reducing sugar unit), both appropriately functionalized with protected hydroxyl and amino groups. Following the crucial glycosylation step to form the β(1→6) linkage, a series of deprotection and acylation steps would be carried out to install the specific lipid chains at the correct positions. The final steps would involve phosphorylation at the 1 and 4' positions and global deprotection to yield the final product. The development of Eritoran was spurred by the challenges in large-scale synthesis and purification of its predecessor, E5531, suggesting that the manufacturing process for Eritoran is more streamlined.[4]
Caption: Conceptual convergent synthesis pathway for Eritoran.
Mechanism of Action: TLR4 Signaling Antagonism
Eritoran functions by competitively inhibiting the TLR4 signaling pathway, which is the primary route through which the innate immune system recognizes LPS from Gram-negative bacteria.
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Binding to MD-2: LPS does not bind directly to TLR4 but first forms a complex with the myeloid differentiation factor 2 (MD-2), a co-receptor.
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Inhibition of Dimerization: The LPS-MD-2 complex then binds to TLR4, inducing its homodimerization. This dimerization is the critical step for initiating intracellular signaling.
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Blocking Downstream Signaling: Eritoran, due to its structural similarity to lipid A, binds to the hydrophobic pocket of MD-2.[4] However, the Eritoran-MD-2 complex is unable to induce the dimerization of TLR4.[4] This effectively blocks the entire downstream signaling cascade.
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Suppression of Cytokine Production: By preventing TLR4 activation, Eritoran inhibits the activation of key transcription factors such as Nuclear Factor-kappa B (NF-κB), which leads to a reduction in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[4]
Caption: Eritoran's mechanism of TLR4 antagonism.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Eritoran.
Table 1: Preclinical In Vitro and In Vivo Efficacy
| Assay Type | Model | LPS Challenge | Eritoran Effect | Reference |
|---|---|---|---|---|
| Ex vivo | Human whole blood/monocytes | LPS | Inhibition of TNF-α, IL-1β, IL-6, IL-8 | [4] |
| In vivo | BCG-primed mice, rats, guinea pigs, dogs | Intravenous LPS | Blocked inflammatory responses |[4] |
Table 2: Phase II Clinical Trial in Severe Sepsis
| Parameter | Placebo (n=96) | Eritoran 45 mg (n=103) | Eritoran 105 mg (n=101) | p-value | Reference |
|---|---|---|---|---|---|
| 28-Day All-Cause Mortality | 33.3% | 32.0% | 26.6% | 0.335 | [6] |
| Mortality in Highest Risk Quartile (APACHE II) | 56.3% | - | 33.3% | 0.105 |[6] |
Table 3: Phase III (ACCESS) Clinical Trial in Severe Sepsis
| Parameter | Placebo (n=657) | Eritoran 105 mg (n=1304) | p-value | Reference |
|---|---|---|---|---|
| 28-Day All-Cause Mortality | 26.9% | 28.1% | 0.59 | [5] |
| 1-Year All-Cause Mortality | 44.1% | 43.3% | 0.79 |[5] |
Experimental Protocols
Phase II Clinical Trial Protocol (Tidswell M, et al., 2010)
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Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter, ascending-dose trial.[6]
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Patient Population: 300 adult patients in intensive care units (ICUs) in the United States and Canada, enrolled within 12 hours of recognition of severe sepsis.[6] Inclusion criteria required an Acute Physiology and Chronic Health Evaluation (APACHE) II-predicted risk of mortality between 20% and 80%.[6]
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Intervention: Patients were randomized to receive intravenous infusions of either placebo, a total dose of 45 mg of Eritoran, or a total dose of 105 mg of Eritoran.[6] The study drug was administered every 12 hours for a duration of 6 days.[6]
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Primary Outcome: The primary endpoints were safety and tolerability of the two dose regimens of Eritoran.[6]
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Secondary Outcome: A key exploratory outcome was the 28-day all-cause mortality rate.[6]
Phase III ACCESS Trial Protocol (Opal SM, et al., 2013)
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Study Design: A randomized, double-blind, placebo-controlled, multinational Phase III trial conducted in 197 ICUs.[5]
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Patient Population: 1961 patients with severe sepsis were enrolled between June 2006 and September 2010.[5]
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Intervention: Patients were randomized in a 2:1 ratio to receive either Eritoran tetrasodium (B8768297) (105 mg total dose) or a matching placebo.[5] The treatment was administered as a 6-day course and initiated within 12 hours of the onset of the first organ dysfunction.[5]
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Primary Outcome: The primary endpoint was 28-day all-cause mortality.[5]
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Secondary Outcomes: Secondary endpoints included all-cause mortality at 3, 6, and 12 months post-treatment initiation.[5]
Caption: Generalized workflow for Eritoran clinical trials.
Conclusion
Eritoran is a synthetically complex and well-characterized antagonist of the TLR4 receptor. Its design is a prime example of rational drug development based on the structure of a natural bacterial product. While it ultimately did not prove effective in reducing mortality in a broad population of patients with severe sepsis, the extensive research conducted provides valuable insights into the role of the TLR4 pathway in inflammatory diseases. The data and methodologies from the Eritoran clinical development program remain a significant resource for scientists and researchers in the fields of immunology, sepsis, and drug development, informing the design of future clinical trials for anti-inflammatory agents.
References
- 1. Eritoran tetrasodium (E5564) treatment for sepsis: review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting Toll-Like Receptors: Promising Therapeutic Strategies for the Management of Sepsis-Associated Pathology and Infectious Diseases [frontiersin.org]
- 3. Influence of severity of illness on the effects of eritoran tetrasodium (E5564), a TLR4 antagonist, in patients with severe sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
